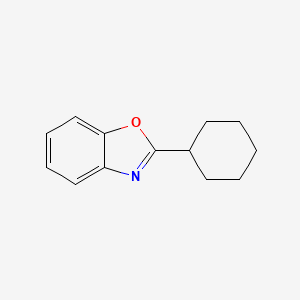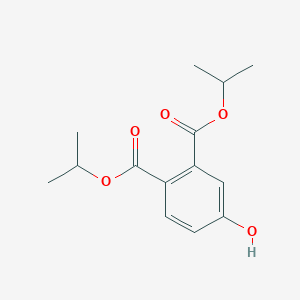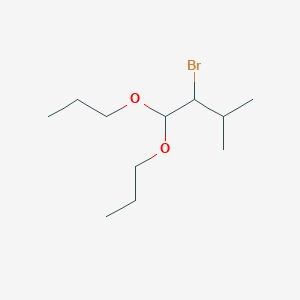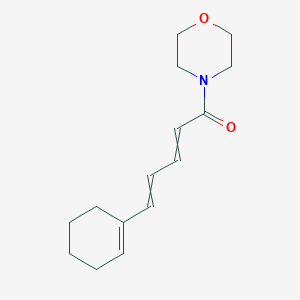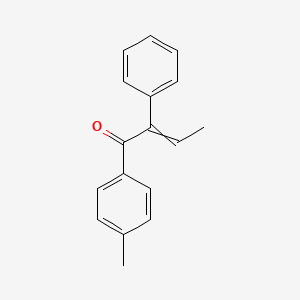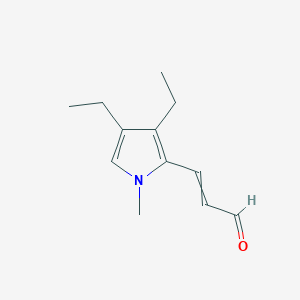
3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enal is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a prop-2-enal group attached to a pyrrole ring substituted with diethyl and methyl groups. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enal can be achieved through several synthetic routes. One common method involves the Michael addition reaction, where an enolate ion reacts with an α,β-unsaturated carbonyl compound. The reaction typically requires a base such as sodium ethoxide or potassium tert-butoxide to generate the enolate ion, and the reaction is carried out in a solvent like ethanol or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michael addition reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as transition metal complexes can enhance the reaction rate and yield. Purification of the product is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)propanoic acid.
Reduction: 3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)propan-2-ol.
Substitution: 3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)-4-bromoprop-2-enal.
Applications De Recherche Scientifique
3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the formation of covalent adducts, potentially altering the function of the target biomolecule and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Diethyl-2-methyl-1H-pyrrole: Similar pyrrole structure but lacks the prop-2-enal group.
3-(1H-pyrrol-2-yl)propanoic acid: Contains a carboxylic acid group instead of an aldehyde group.
3-(1H-pyrrol-2-yl)propan-2-ol: Contains an alcohol group instead of an aldehyde group.
Uniqueness
3-(3,4-Diethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enal is unique due to the presence of both diethyl and methyl substituents on the pyrrole ring and the prop-2-enal group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
105140-94-1 |
|---|---|
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
3-(3,4-diethyl-1-methylpyrrol-2-yl)prop-2-enal |
InChI |
InChI=1S/C12H17NO/c1-4-10-9-13(3)12(7-6-8-14)11(10)5-2/h6-9H,4-5H2,1-3H3 |
Clé InChI |
HWXKGPMBVVLXLA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN(C(=C1CC)C=CC=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


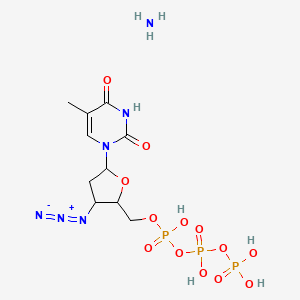

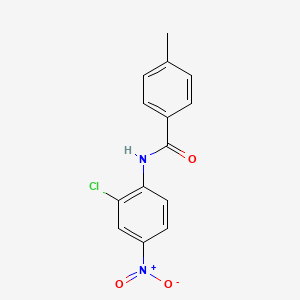


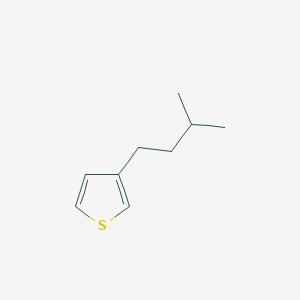
![Benzene, [2-[(2-chloroethyl)thio]ethyl]-](/img/structure/B14335823.png)
